molecular formula C10H19N3O2 B12450983 Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate

Cat. No.: B12450983
M. Wt: 213.28 g/mol
InChI Key: ZCUQKBLYCPKOJS-UHFFFAOYSA-N
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Description

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate: is an organic compound that belongs to the class of carbamimidoylpyrrolidines It is characterized by the presence of a tert-butyl ester group and a carbamimidoyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-carbamoylpyrrolidine-1-carboxylate with reagents that introduce the carbamimidoyl group. One common method involves the use of di-tert-butyl dicarbonate and triethylamine in a solvent such as dichloromethane. The reaction is carried out at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamimidoyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamimidoylpyrrolidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may serve as a precursor for the development of enzyme inhibitors or receptor modulators.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its derivatives may exhibit therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate is unique due to the presence of the carbamimidoyl group, which imparts distinct reactivity and biological activity

Properties

IUPAC Name

tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)13-6-4-5-7(13)8(11)12/h7H,4-6H2,1-3H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUQKBLYCPKOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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